molecular formula C13H20N2 B1344328 (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine CAS No. 200267-75-0

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

Cat. No. B1344328
M. Wt: 204.31 g/mol
InChI Key: YDLCAQYNXGDYTM-ZDUSSCGKSA-N
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Description

The compound "(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine" is a chiral nonracemic ethylamine derivative. It is characterized by the presence of a phenyl group and a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related chiral nonracemic ethylamines involves stereospecific substitutions of optically pure ethyl methanesulfonates with various amines. For instance, the reaction of (R)- or (S)-1-(2-pyridinyl)ethyl methanesulfonate with primary amines, including amino acid esters, results in N-substituted ethylamines with inversion of configuration . Secondary cyclic amines also react to give corresponding substituted amines in excellent yields . Such methods are crucial for preparing stereochemically pure compounds, which are essential for the development of enantiomerically enriched pharmaceuticals and ligands.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various analytical techniques. For example, the enantiopure (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine exhibits a compact and dense three-dimensional arrangement due to the biphenyl group and the stereogenic carbon atom, which contributes to molecular torsion . The crystal structure of another related compound, (2S,2'S,4'R)-2-(1-hydroxy-1-ethylpropyl)-1-[(1'-p-tosyl-4'-hydroxypyrrolidin-2'-yl)methyl]pyrrolidine, was determined to be triclinic with specific space group parameters .

Chemical Reactions Analysis

The reactivity of such compounds is influenced by their functional groups and stereochemistry. For instance, the intramolecular cycloaddition reaction has been used to synthesize complex pyrrolidine derivatives . Additionally, the [1,2]-Wittig rearrangement is a valuable reaction for constructing substituted pyrrolidine derivatives with multiple stereogenic centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The optical properties of enantiopure ethylamines can be analyzed by absorption coefficients and photoluminescence, revealing characteristics such as direct band gaps and emission bands in the visible region . The crystallographic analysis provides insights into the molecular packing, hydrogen bonding, and supramolecular structures, which are essential for understanding the material properties and potential applications .

Scientific Research Applications

  • Synthesis and Derivatization : This compound has been used in the synthesis of substituted γ-amino alcohols and pyrrolidine derivatives, particularly focusing on diastereoselective rearrangements and cyclizations to achieve high stereogenic control (Wang et al., 2015).

  • Reactions with Linear-Conjugated Diynones : It has been applied in the synthesis of β-triketones and biphenyl derivatives through reactions with linear-conjugated diynones (Kishida et al., 1969).

  • Catalysis in Transfer Hydrogenation : Chiral synthons derived from this compound have been used in the synthesis of nickel complexes that show moderate catalytic activities in asymmetric transfer hydrogenation of ketones (Kumah et al., 2019).

  • Enantioselective Synthesis of Functionalized Pyrrolidines : The compound has been utilized in enantioselective syntheses of tetrasubstituted pyrrolidines, employing single-electron transfer oxidation and other techniques for introducing protected hydroxy functions (Kafka et al., 2016).

  • Synthesis of Analogs for Analgesic and Anti-inflammatory Activities : Pyrrole analogs of lefetamine, which bear a 1-phenyl-2-(1H-pyrrol-1-yl)ethylamino moiety, have been synthesized and evaluated for analgesic and anti-inflammatory activities (Massa et al., 1989).

  • Synthesis of Iron(III) Complexes : This compound has been used in the synthesis of iron(III) complexes with potential applications in catalysis and material science (Singh et al., 2010).

  • Application in Optical Resolution : It has been involved in the optical resolution of chiral compounds, highlighting its importance in stereochemistry (Saigo, 1985).

  • Synthesis of Vinylamines : The compound has been utilized in the synthesis and study of vinylamines, contributing to understanding the selectivity and stereochemistry of their reactions (Colonna et al., 1970).

  • Synthesis of Piperazine-2,6-Dione Derivatives : Its application in the synthesis of various piperazine-2,6-dione derivatives has been explored, some of which showed potential anticancer activity (Kumar et al., 2013).

  • Synthesis of Heterocyclic Compounds : It has been used in the synthesis of fused 2-benzazepine derivatives, demonstrating the compound's versatility in organic synthesis (Gorulya et al., 2011).

Safety And Hazards

This involves understanding the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves identifying areas of ongoing research or potential applications for the compound. This could include new synthetic methods, potential uses in medicine or industry, or theoretical studies.


properties

IUPAC Name

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLCAQYNXGDYTM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627586
Record name (2S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

CAS RN

200267-75-0
Record name (2S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-α-(Phenylmethyl)-1-pyrrolidinethanamine
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